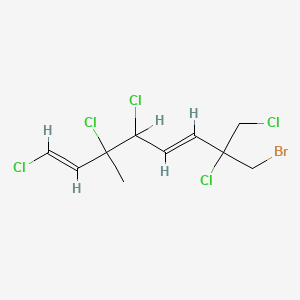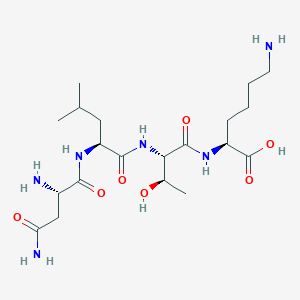
H-Asn-Leu-Thr-Lys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Asn-Leu-Thr-Lys-OH is a peptide consisting of four amino acids: asparagine, leucine, threonine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in medicine, chemistry, and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Asn-Leu-Thr-Lys-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) to form a peptide bond.
Deprotection: The protecting group (usually Fmoc) is removed to expose the amino group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, large-scale peptide synthesis often employs automated peptide synthesizers that follow similar principles as SPPS but on a larger scale. These machines can produce peptides in high yields and purity, making them suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Asn-Leu-Thr-Lys-OH can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reductive conditions can reduce disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products
The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine residues can produce methionine sulfoxide.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like H-Asn-Leu-Thr-Lys-OH are used as building blocks in the synthesis of more complex molecules and as models for studying protein folding and interactions.
Biology
In biology, these peptides can serve as substrates for enzymes, ligands for receptors, and modulators of biological pathways.
Medicine
Medically, peptides are used in drug development for their ability to target specific receptors and pathways with high specificity and low toxicity.
Industry
In industry, peptides are used in biotechnology for the development of biosensors, diagnostics, and as components in various bioprocesses.
Mecanismo De Acción
The mechanism of action of peptides like H-Asn-Leu-Thr-Lys-OH involves their interaction with specific molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, binding to a receptor can activate or inhibit signaling pathways, while interaction with an enzyme can alter its activity.
Comparación Con Compuestos Similares
Similar Compounds
H-Asn-Leu-Thr-Lys-OH: can be compared to other peptides with similar sequences, such as or .
This compound: is unique due to its specific sequence, which determines its and with molecular targets.
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence , which imparts distinct chemical properties and biological functions . This sequence specificity allows it to interact with particular molecular targets, making it valuable in research and therapeutic applications.
Propiedades
Número CAS |
71937-81-0 |
|---|---|
Fórmula molecular |
C20H38N6O7 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H38N6O7/c1-10(2)8-14(25-17(29)12(22)9-15(23)28)18(30)26-16(11(3)27)19(31)24-13(20(32)33)6-4-5-7-21/h10-14,16,27H,4-9,21-22H2,1-3H3,(H2,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1 |
Clave InChI |
IMSDIYWYJLYZGE-BLDNINTCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


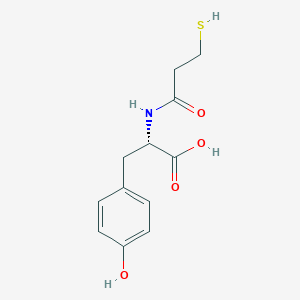
![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
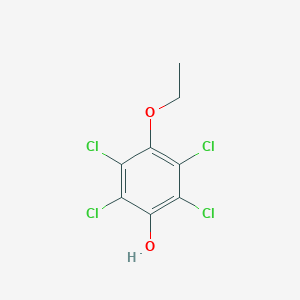
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
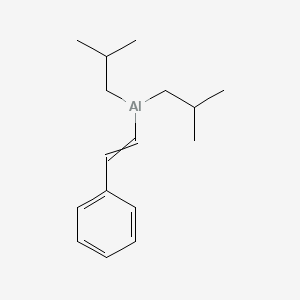
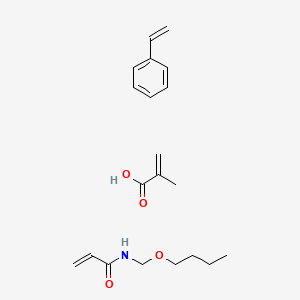
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
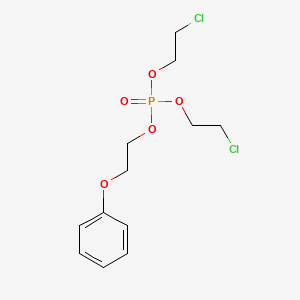
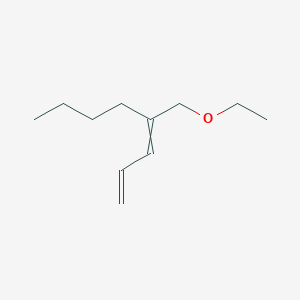
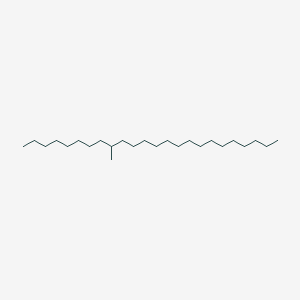
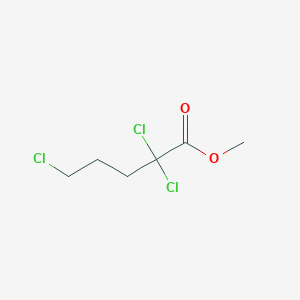
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
